3-Methyl-7-nitro-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-nitro-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Methyl-7-nitro-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of high-temperature synthesis and catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
3-Methyl-7-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-Methyl-7-nitro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring system can bind to multiple receptors, influencing various biological processes .
Comparison with Similar Compounds
3-Methyl-7-nitro-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
1H-Indole-2,3-dione: Known for its use in the synthesis of dyes and pigments.
3-Methylindole: Studied for its role in biological systems and potential therapeutic applications.
7-Nitroindole: Investigated for its antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-methyl-7-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10N2O2/c1-6-5-10-9-7(6)3-2-4-8(9)11(12)13/h2-4,6,10H,5H2,1H3 |
InChI Key |
QPXNAZDPXBHUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.